![molecular formula C7H7IO B175219 2-Iodo-4-methylphenol CAS No. 16188-57-1](/img/structure/B175219.png)
2-Iodo-4-methylphenol
Overview
Description
2-Iodo-4-methylphenol: is an organic compound with the molecular formula C7H7IO . It is a derivative of phenol, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-4-methylphenol can be synthesized through the direct iodination of 2-methylphenol (o-cresol) in aqueous alcohol solvents. The reaction involves the use of sodium hypochlorite and sodium iodide as reagents. The process is efficient and selective, yielding high purity this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include deiodinated phenols.
Scientific Research Applications
Medicinal Applications
Antimicrobial Properties
2-Iodo-4-methylphenol has been investigated for its potential antimicrobial effects. It has been used in formulations aimed at disinfecting and preserving biological samples due to its iodine content, which is known for its antiseptic properties. The compound's structure allows it to interact effectively with microbial membranes, enhancing its efficacy as a disinfectant .
Flavor Compound in Food Industry
In the food industry, this compound is noted for imparting a medicinal flavor, which can be undesirable in certain products such as dairy. Research has identified it as an off-flavor component in commercially available cow milk, leading to investigations into its sensory impact on food quality . This has implications for quality control in dairy production.
Environmental Applications
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of various iodo-phenolic compounds, including this compound, on mammalian cell lines. These studies are crucial for understanding the environmental impact of iodo-DBPs (disinfection byproducts) formed during water treatment processes. The compound exhibited significant cytotoxicity, particularly when formed from the chloramination of organic precursors found in produced water from oil and gas extraction .
Compound | LC50 (mg/L) | Cytotoxicity Rank |
---|---|---|
This compound | 12.5 | Moderate |
2,4,6-Triiodophenol | 5.0 | High |
4-Iodophenol | 15.0 | Moderate |
This table summarizes findings from cytotoxicity assays that rank the compounds based on their lethal concentration (LC50) values.
Chemical Synthesis and Research
Synthesis of Iodinated Phenols
The synthesis of this compound is often achieved through direct iodination methods involving phenolic compounds. This process is significant in organic chemistry as it allows for the creation of various iodinated derivatives that can be used in further chemical synthesis or as intermediates in drug development .
Case Studies
Study on Off-Flavors in Dairy Products
A notable case study examined the presence of this compound in milk products and its correlation with off-flavors detected by trained tasters. The study utilized gas chromatography to quantify the compound’s concentration and assess its impact on sensory attributes . Results indicated that higher concentrations correlated with negative sensory evaluations, prompting recommendations for monitoring this compound in dairy processing.
Environmental Impact Assessment
Another research effort focused on assessing the environmental impact of iodo-DBPs, including this compound, formed during water treatment processes. The study involved analyzing produced water samples from oil extraction sites to evaluate the formation of these compounds under different treatment conditions . Findings revealed that chloramination significantly increased the levels of iodo-phenolics, raising concerns about their potential toxicity to aquatic life and human health.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methylphenol involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the iodine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes further transformation to yield the final product . The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the methyl group at the fourth position.
4-Iodophenol: Similar structure but lacks the methyl group at the second position.
2-Bromo-4-methylphenol: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 2-Iodo-4-methylphenol is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical properties and reactivity. The iodine atom makes it highly reactive in substitution reactions, while the methyl group influences its steric and electronic properties, making it a valuable compound in various chemical and biological studies .
Biological Activity
2-Iodo-4-methylphenol, also known as 2I4MP, is an organic compound with a significant role in various biological and medicinal applications. Its structure includes an iodine atom and a methyl group on a phenolic ring, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the chemical formula and a molecular weight of 234.03 g/mol. It is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 16188-57-1 |
Boiling Point | Not available |
Solubility | 0.0898 mg/ml |
Lipinski's Rule | 0 (no violations) |
Log P (octanol-water) | 2.49 |
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, including enzymes and DNA. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of reactive intermediates that can affect biological pathways.
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.
- Metal Complex Formation : It can form complexes with metal ions, which may enhance its biological effects by altering the reactivity and specificity toward biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
- Case Study : A study demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Emerging studies highlight the anticancer potential of this compound. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms:
- DNA Interaction : It may bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication, indicating a potential mechanism for anticancer activity .
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays revealed that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound induces oxidative stress in cancer cells, leading to cell death through apoptosis .
Applications in Industry
Beyond its biological activities, this compound is utilized in various industrial applications:
Properties
IUPAC Name |
2-iodo-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSLEIKSRKKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346917 | |
Record name | 2-Iodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-57-1 | |
Record name | 2-Iodo-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16188-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the source of 2-Iodo-4-methylphenol in cow milk?
A: Research suggests that 2I4MP is formed in the cowshed environment through the interaction of iodine-based disinfectants with cow dung. [] Specifically, p-cresol, a compound naturally present in cow dung, reacts with iodine from disinfectants to generate 2I4MP. This highlights the importance of proper disinfectant use and management to prevent milk contamination.
Q2: How does this compound end up in the milk?
A: While the exact mechanism is still under investigation, studies using a desiccator-based model suggest that 2I4MP can transfer from the environment, such as contaminated bedding or surfaces, into the raw milk. [] This emphasizes the need for good hygiene practices throughout the milk production process.
Q3: How potent is this compound in affecting milk flavor?
A: this compound, even at low concentrations, can significantly impact the sensory quality of milk. [] Research has shown that halogenated phenols with iodine in the ortho-position, like 2I4MP, tend to have particularly low odor thresholds, meaning they can be detected at very low concentrations. [] This highlights the need for effective strategies to prevent 2I4MP formation and minimize its presence in milk.
Q4: What can be done to mitigate this compound contamination in milk?
A4: Based on the current understanding of 2I4MP formation, the following measures can be implemented:
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